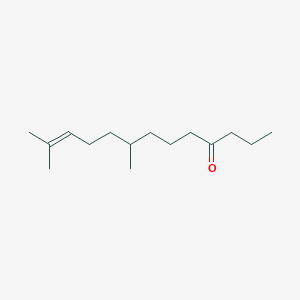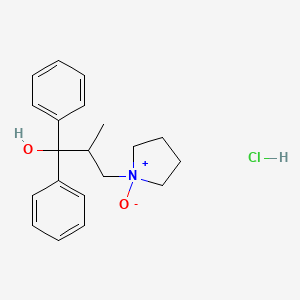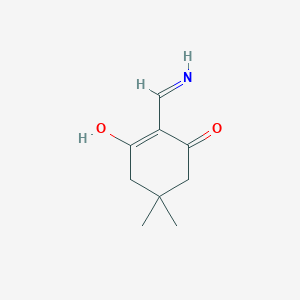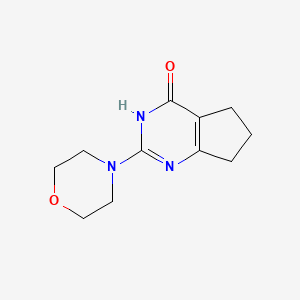![molecular formula C13H20S2 B14681942 Benzene, [2,2-bis(ethylthio)propyl]- CAS No. 36306-32-8](/img/structure/B14681942.png)
Benzene, [2,2-bis(ethylthio)propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [2,2-bis(ethylthio)propyl]- is an organic compound with the molecular formula C13H20S2 It is a derivative of benzene, where the benzene ring is substituted with a [2,2-bis(ethylthio)propyl] group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [2,2-bis(ethylthio)propyl]- typically involves the alkylation of benzene with a suitable alkylating agent. One common method is the Friedel-Crafts alkylation, where benzene reacts with 2,2-bis(ethylthio)propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: On an industrial scale, the production of Benzene, [2,2-bis(ethylthio)propyl]- follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, [2,2-bis(ethylthio)propyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), alkyl halides (e.g., R-Cl) with Lewis acid catalysts.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzene, [2,2-bis(ethylthio)propyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzene, [2,2-bis(ethylthio)propyl]- involves its interaction with molecular targets through its functional groups. The [2,2-bis(ethylthio)propyl] group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Benzene, [2,2-bis(methylthio)propyl]-
- Benzene, [2,2-bis(phenylthio)propyl]-
- Benzene, [2,2-bis(ethylthio)butyl]-
Comparison: Benzene, [2,2-bis(ethylthio)propyl]- is unique due to the presence of the [2,2-bis(ethylthio)propyl] group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity. For instance, the ethylthio groups can influence the compound’s lipophilicity and ability to interact with biological membranes, making it distinct from compounds with methylthio or phenylthio groups .
Propiedades
Número CAS |
36306-32-8 |
|---|---|
Fórmula molecular |
C13H20S2 |
Peso molecular |
240.4 g/mol |
Nombre IUPAC |
2,2-bis(ethylsulfanyl)propylbenzene |
InChI |
InChI=1S/C13H20S2/c1-4-14-13(3,15-5-2)11-12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
Clave InChI |
UYVRIMXSOWRTSP-UHFFFAOYSA-N |
SMILES canónico |
CCSC(C)(CC1=CC=CC=C1)SCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


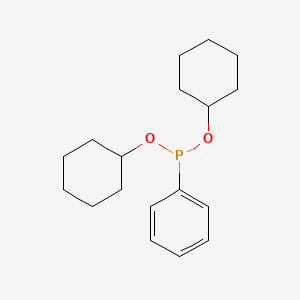

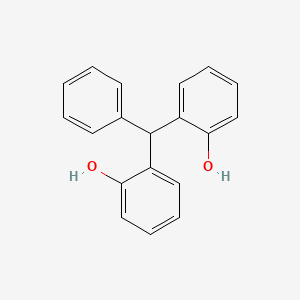
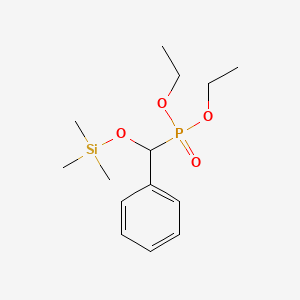
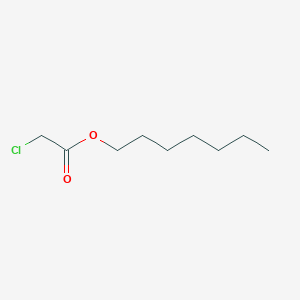
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)

